![molecular formula C9H15NO2 B13540051 Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13540051.png)
Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate is a bicyclic nitrogen-containing compound. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its unique structural features and significant biological activities. The azabicyclo[3.2.1]octane scaffold is central to many tropane alkaloids, which have been extensively studied for their pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-azabicyclo[3.2.1]octane-6-carboxylate typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. One common method starts with an acyclic starting material that contains all the required stereochemical information. This material undergoes a series of transformations to form the bicyclic structure . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the biological activity of tropane alkaloids.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active tropane alkaloids.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl 3-azabicyclo[3.2.1]octane-6-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- 8-Oxa-3-azabicyclo[3.2.1]octane
- (1R,5S)-3-Azabicyclo[3.2.1]octane hydrochloride**
Uniqueness
Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate is unique due to its specific substitution pattern and stereochemistry. These features can influence its reactivity and biological activity, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C9H15NO2 |
|---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
methyl 3-azabicyclo[3.2.1]octane-6-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)8-3-6-2-7(8)5-10-4-6/h6-8,10H,2-5H2,1H3 |
InChI-Schlüssel |
QIOVWKVAMOKHJM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC2CC1CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


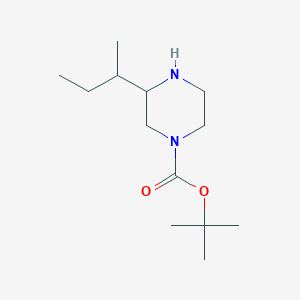
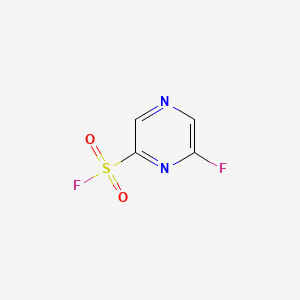

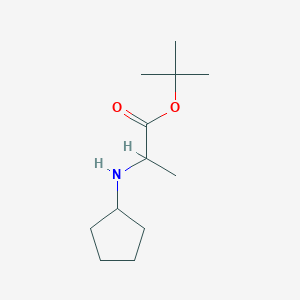
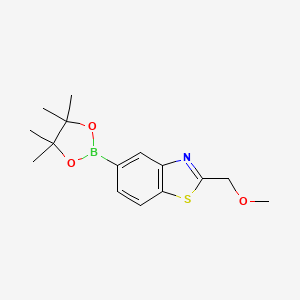
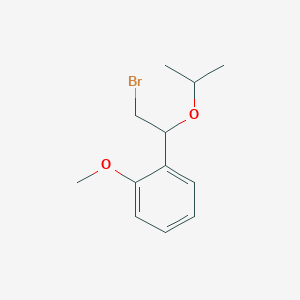
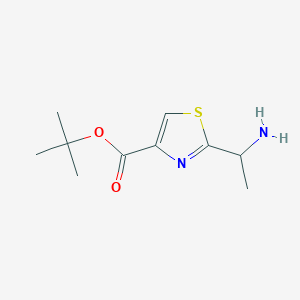

![4-Cbz-3,4-dihydro-2H-benzo[B][1,4]oxazine-7-carboxylic acid](/img/structure/B13540019.png)
![6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylicacid](/img/structure/B13540023.png)


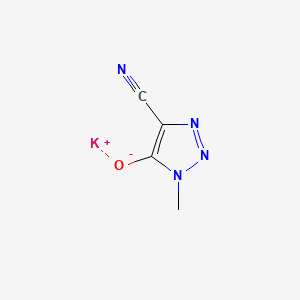
![4-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13540055.png)
